Product packaging for Ethyl 2-(5-chloropyridin-3-yl)acetate(Cat. No.:CAS No. 1335052-70-4)

Ethyl 2-(5-chloropyridin-3-yl)acetate

Cat. No.: B3232208
CAS No.: 1335052-70-4
M. Wt: 199.63 g/mol
InChI Key: ZXFVPJNMHDTRLV-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloropyridin-3-yl)acetate ( 1335052-70-4) is a high-purity organic building block with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This compound belongs to the class of pyridine derivatives, characterized by a acetatesubstituent at the 3-position of the pyridine ring, which is also substituted with a chlorine atom at the 5-position . As a versatile chemical synthon, it is primarily used in research and development for the synthesis of more complex molecules. Its structure makes it a valuable intermediate in medicinal chemistry for constructing potential pharmacologically active compounds, including the exploration of various heterocyclic systems. The ester functional group offers a handle for further transformations, such as hydrolysis to the corresponding acid or reduction to the alcohol, facilitating its integration into diverse molecular architectures. Researchers utilize this compound strictly in laboratory settings for chemical synthesis and analytical purposes. This compound is intended for research use only and is not meant for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B3232208 Ethyl 2-(5-chloropyridin-3-yl)acetate CAS No. 1335052-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(5-chloropyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFVPJNMHDTRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252561
Record name 3-Pyridineacetic acid, 5-chloro-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335052-70-4
Record name 3-Pyridineacetic acid, 5-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335052-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridineacetic acid, 5-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 2 5 Chloropyridin 3 Yl Acetate

Direct Functionalization Approaches

Direct functionalization strategies focus on modifying a pre-synthesized pyridine (B92270) ring that already contains some of the required substituents. A primary method in this category is the esterification of a corresponding carboxylic acid.

Esterification Reactions of 5-chloropyridine-3-acetic Acid and Derivatives

A general representation of this reaction is as follows:

Historically, the esterification of pyridine carboxylic acids has been a well-established method for producing various esters that serve as valuable intermediates in chemical synthesis. google.com

Catalyst Systems and Reaction Condition Optimization for Ester Formation

The efficiency of the esterification reaction is highly dependent on the choice of catalyst and the optimization of reaction conditions.

Catalyst Systems:

Strong Mineral Acids: Sulfuric acid (H₂SO₄) is a commonly used homogeneous catalyst for Fischer esterification due to its effectiveness and low cost. ijates.comuntirta.ac.id It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. libretexts.org

Acidic Ion-Exchange Resins: Heterogeneous catalysts, such as acidic ion-exchange resins, offer advantages in terms of ease of separation from the reaction mixture and potential for recycling. These solid-supported acid catalysts can effectively promote the esterification of acetic acid with ethanol (B145695).

Reaction Condition Optimization: To maximize the yield of Ethyl 2-(5-chloropyridin-3-yl)acetate, several reaction parameters can be optimized:

Temperature: The reaction is typically heated to reflux to increase the reaction rate. ijates.com

Molar Ratio of Reactants: Using a large excess of the alcohol (ethanol) can shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. libretexts.org Studies on the esterification of acetic acid with ethanol have shown that increasing the molar ratio of ethanol to acid significantly improves conversion. ijates.com

Water Removal: The removal of water as it is formed is another effective strategy to drive the reaction to completion. libretexts.org

Catalyst Loading: The concentration of the acid catalyst can influence the reaction rate. Optimization is necessary as high concentrations can sometimes lead to side reactions.

Table 1: Factors Influencing Esterification Yield

ParameterEffect on YieldRationale
Temperature Increases rateProvides activation energy for the reaction
Ethanol/Acid Ratio IncreasesShifts equilibrium towards product formation
Water Removal IncreasesShifts equilibrium towards product formation
Catalyst Concentration Increases rate up to a pointIncreases the rate of protonation of the carboxylic acid

Pyridine Ring Construction and Functionalization Strategies

An alternative to functionalizing a pre-existing pyridine is to construct the substituted pyridine ring from acyclic precursors. This approach allows for the introduction of the desired substituents at specific positions during the ring formation process.

Cycloaddition Reactions for Halogenated Pyridine Ring Assembly

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds, including the pyridine ring. The Diels-Alder and Hantzsch pyridine syntheses are two notable examples.

Diels-Alder Reaction: This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comkhanacademy.org For the synthesis of a pyridine ring, an α,β-unsaturated carbonyl compound can react with an enamine. Subsequent aromatization would lead to the pyridine. By choosing appropriately substituted precursors, a halogenated pyridine could be assembled. Inverse-electron-demand Diels-Alder reactions are often more successful for pyridine synthesis. acsgcipr.org

Hantzsch Pyridine Synthesis: This is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469). wikipedia.orgorganic-chemistry.orgchemtube3d.com This dihydropyridine can then be oxidized to the corresponding pyridine. The use of halogenated starting materials in a Hantzsch synthesis could potentially lead to the formation of a chloro-substituted pyridine ring.

Regioselective Introduction of the Chloro Substituent and Acetate Moiety

Achieving the correct 3,5-substitution pattern on the pyridine ring requires a high degree of regioselectivity.

Recent advances have demonstrated the regioselective synthesis of 2,3,5-trisubstituted pyridines from versatile building blocks, which could be adapted for the synthesis of the target molecule. acs.orgnih.gov Another approach involves the regioselective difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates. This method allows for the introduction of substituents at the 3 and 4 positions of the pyridine ring with high selectivity. rsc.orgnih.gov

The regioselective chlorination of pyridine N-oxides is another strategy. The N-oxide activates the pyridine ring for electrophilic substitution, and subsequent deoxygenation would yield the chlorinated pyridine. researchgate.net

Cross-Coupling Reactions as Key Synthetic Steps

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions can be strategically employed to introduce the ethyl acetate side chain onto a pre-functionalized 5-chloropyridine ring.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov A potential strategy would involve the coupling of a 5-chloro-3-halopyridine with a suitable organoboron reagent containing the ethyl acetate moiety.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netacs.orgwikipedia.orgsustech.edu.cnsemanticscholar.org A 5-chloro-3-halopyridine could be coupled with an alkyne precursor to the ethyl acetate group, followed by reduction of the triple bond.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst. mdpi.comrsc.orgwikipedia.orgorganic-chemistry.orgyoutube.com It could be envisioned to couple a 5-chloro-3-halopyridine with ethyl acrylate, which would introduce the ethyl acetate side chain.

Table 2: Overview of Potential Cross-Coupling Strategies

Coupling ReactionPyridine SubstrateCoupling PartnerKey Features
Suzuki-Miyaura 5-chloro-3-halopyridineEthyl (dihydroxyboryl)acetateMild reaction conditions, high functional group tolerance
Sonogashira 5-chloro-3-halopyridineEthyl propiolateForms a C(sp)-C(sp²) bond, requires subsequent reduction
Heck 5-chloro-3-halopyridineEthyl acrylateForms a C=C bond, requires subsequent reduction

Palladium-Catalyzed Methods for C-C Bond Formation at Pyridine C-3

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. acs.orgmit.edu For the synthesis of precursors to this compound, these methods are invaluable for introducing the acetate side chain or a suitable precursor at the C-3 position of the 5-chloropyridine ring. The electron-deficient nature of the pyridine ring can make direct functionalization challenging, but palladium catalysis provides a powerful toolkit to achieve this transformation with high efficiency and regioselectivity. bohrium.com

A common strategy involves the Suzuki-Miyaura coupling reaction, which couples a halide (e.g., 3-bromo-5-chloropyridine) with a boronic acid or ester. In a relevant large-scale manufacturing process of a different substituted pyridine, a Suzuki-Miyaura coupling was optimized using Pd(PPh₃)₂Cl₂ as the catalyst. acs.org The reaction conditions, including the choice of base, solvent, and ligand, are critical for achieving high yields and minimizing side products, such as dimer formation. acs.org Another powerful technique is the intramolecular C–H arylation of pyridine derivatives, which can be used to construct fused ring systems. nih.gov While this is an intramolecular process, the principles of activating C-H bonds on the pyridine ring are relevant. Studies have shown that the yield of such reactions can be significantly improved by the choice of phosphine (B1218219) ligand, with PPh₃ demonstrating high efficacy. nih.gov

The table below summarizes representative conditions for palladium-catalyzed C-C bond formation relevant to pyridine functionalization.

Reaction TypePalladium CatalystLigandBaseSolvent SystemTemperature (°C)Yield (%)Ref
Suzuki-Miyaura CouplingPd(PPh₃)₂Cl₂PPh₃K₂CO₃2-BuOH/H₂O89-90>90 acs.org
Intramolecular C-H ArylationPd(OAc)₂PPh₃K₂CO₃DMA11094 nih.gov
Intramolecular C-H ArylationPd(OAc)₂PCy₃K₂CO₃DMA11077 nih.gov

This interactive table outlines typical parameters for palladium-catalyzed reactions on pyridine substrates. Data is compiled from studies on related structures.

Stereochemical Considerations in Complex Precursor Synthesis

When this compound is intended as an intermediate for complex, chiral target molecules, the stereochemistry of its precursors becomes critically important. Advanced synthetic methods increasingly focus on establishing chirality early in the synthetic sequence. While the target compound itself is achiral, its functionalization could lead to chiral derivatives, necessitating stereochemically pure building blocks.

A prominent strategy for accessing enantioenriched 3-substituted pyridine derivatives involves the catalytic stereoselective dearomatization of the pyridine ring to form chiral piperidines, which can then be re-aromatized or used directly. mdpi.com A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to couple boronic acids with dihydropyridine derivatives, yielding 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.govacs.org This three-step process involves partial reduction of the pyridine, the key Rh-catalyzed asymmetric carbometalation, and a final reduction to the piperidine. nih.govacs.org

Furthermore, chemoenzymatic approaches provide a powerful alternative for asymmetric dearomatization. whiterose.ac.uk A one-pot cascade reaction using an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. mdpi.comwhiterose.ac.uk These methods provide access to precursors with precise stereochemical control, which is essential for the synthesis of single-enantiomer final products.

Innovative Synthetic Pathways

Chemoenzymatic or Biocatalytic Approaches

The integration of biocatalysis into organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. nih.gov For the synthesis of this compound, chemoenzymatic strategies can be envisioned for multiple steps.

Enzymatic esterification, catalyzed by lipases such as Novozym 435 (an immobilized Candida antarctica lipase (B570770) B), is a highly efficient method for producing pyridine esters. nih.gov A study on the synthesis of various pyridine esters from nicotinic acids and alcohols demonstrated that this method proceeds with high yields (up to 99%) under mild conditions (e.g., 50 °C in n-hexane). nih.gov This enzymatic approach avoids the high temperatures and potential metal contamination associated with some chemical catalysis methods. nih.gov The reusability of the enzyme, which can be used for multiple cycles while retaining high activity, adds to the economic and environmental viability of the process. nih.gov

Beyond the final esterification, biocatalysis can be employed to create functionalized pyridine precursors from sustainable sources. Research is ongoing to develop biocatalytic routes from biomass-derived compounds to generate substituted pyridines, which could serve as starting materials. ukri.org

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry has emerged as a transformative technology for the synthesis of chemical compounds, including active pharmaceutical ingredients and their intermediates. vcu.edumdpi.com Performing reactions in a continuous flow reactor, as opposed to a traditional batch process, offers enhanced control over reaction parameters, improved safety for hazardous reactions, and straightforward scalability. sci-hub.seacs.org

The synthesis of substituted pyridines has been successfully demonstrated using continuous flow systems. For instance, the Bohlmann–Rahtz pyridine synthesis can be performed in a single step in a microwave flow reactor, allowing for rapid Michael addition and cyclodehydration without the need to isolate intermediates. beilstein-journals.orgresearchgate.net This method provides trisubstituted pyridines as single regioisomers in high yields (86%), significantly reducing reaction times compared to batch processing. beilstein-journals.orgresearchgate.net Researchers have also developed flow processes for the N-oxidation of pyridine derivatives using a packed-bed microreactor, achieving yields up to 99% with high stability over hundreds of hours of continuous operation. organic-chemistry.org Such technologies could be adapted for the large-scale, efficient production of this compound or its precursors. vcu.edu

The table below details representative parameters for the synthesis of pyridine derivatives using continuous flow technology.

Reaction TypeReactor TypeCatalyst/ReagentTemperature (°C)Residence TimeYield (%)Ref
Bohlmann–Rahtz SynthesisMicrowave FlowAcetic Acid1205 min86 researchgate.net
N-OxidationPacked-Bed MicroreactorTitanium Silicalite (TS-1) / H₂O₂N/A< 1 minup to 99 organic-chemistry.org
Imidazopyridine SynthesisPacked-Bed ReactorPolymer Supported Sulfonic Acid12025 min76-85 acs.org

This interactive table showcases typical conditions and outcomes for continuous flow synthesis of pyridine-related heterocycles.

Purification and Isolation Protocols

Chromatographic Techniques for High-Purity Compound Acquisition

Achieving high purity is essential for chemical intermediates used in further synthetic steps. For compounds like this compound, chromatographic techniques are the primary methods for purification.

Following the synthesis, the crude reaction mixture is typically subjected to column chromatography on silica (B1680970) gel. mdpi.commdpi.com This technique is effective for removing unreacted starting materials, catalysts, and major byproducts. The choice of eluent, commonly a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve separation of the target compound from impurities. mdpi.commdpi.com

For obtaining very high purity, High-Performance Liquid Chromatography (HPLC) is employed. researchgate.net Reversed-phase columns are often suitable for pyridine derivatives. nih.gov For challenging separations of isomeric pyridine compounds, mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange properties (e.g., Primesep 100), can provide superior resolution. sielc.comhelixchrom.com The retention time and separation efficiency in HPLC are controlled by adjusting the mobile phase composition, such as the ratio of acetonitrile (B52724) to an aqueous buffer, and the pH of the buffer. sielc.comhelixchrom.com

Advanced Crystallization Methods for Enhanced Yield and Purity

The isolation and purification of this compound are critical steps in its synthesis, directly impacting the compound's quality and suitability for subsequent applications. While traditional crystallization methods are often employed, advanced crystallization techniques offer significant advantages in enhancing both yield and purity. These methods provide greater control over the crystallization process, leading to the formation of more uniform crystals with fewer impurities.

A fundamental principle in achieving high purity and yield is the careful control of supersaturation, the driving force for crystallization. Advanced methods often focus on maintaining a low and constant level of supersaturation to promote crystal growth over nucleation, resulting in larger, more perfect crystals. stackexchange.com Techniques such as slow cooling, solvent evaporation, and the use of anti-solvents are foundational, but more sophisticated approaches have been developed for greater process control.

Solvent Screening and Cocktail Solvents

The choice of solvent is paramount in any crystallization process. nih.gov A systematic approach to solvent screening can identify optimal solvents or solvent mixtures that not only provide good solubility at elevated temperatures and poor solubility at lower temperatures but also influence crystal habit and purity. The use of "cocktail" or mixed solvent systems is an advanced strategy that can enhance solubility and increase crystal yield. pharmtech.com A binary or ternary solvent system can be engineered to create the ideal supersaturation profile, sometimes leading to the crystallization of a desired polymorph. pharmtech.com

For a compound like this compound, a systematic screening of solvents from different classes (e.g., alcohols, esters, hydrocarbons) can be performed. The solubility of the compound in these solvents at various temperatures would be determined to construct a solubility curve, which is essential for developing a controlled crystallization process.

Controlled Cooling Crystallization

The rate of cooling has a significant impact on the crystal size distribution and morphology. researchgate.net Rapid cooling can lead to the rapid generation of high supersaturation, favoring nucleation and resulting in a large number of small crystals that may trap impurities. In contrast, a controlled, slow cooling profile allows for the gradual generation of supersaturation, which favors the growth of existing crystals over the formation of new nuclei. stackexchange.com This results in larger, more uniform crystals with higher purity. Studies on similar organic molecules have shown that varying the cooling rate can significantly affect the final crystal properties. researchgate.netscilit.com

Advanced crystallization processes often employ programmable cooling systems that can execute complex cooling profiles, including linear, non-linear, and staged cooling, to optimize the crystallization outcome. For instance, a process might start with a slow cooling rate to encourage the growth of a small number of nuclei, followed by a faster cooling rate to maximize the yield once the initial crystal growth has been established.

Advanced Crystallization Techniques

Beyond controlled cooling and solvent selection, several other advanced techniques can be applied to enhance the crystallization of this compound:

Liquid-Liquid Diffusion: This method involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (an anti-solvent) on top. soton.ac.uk Diffusion between the two liquids creates a localized zone of supersaturation at the interface, leading to slow and controlled crystal growth. This technique is particularly useful for obtaining high-quality single crystals suitable for X-ray diffraction analysis. soton.ac.uk

Vapor Diffusion: In this technique, the compound is dissolved in a solvent, and the solution is placed in a sealed container with a vial containing a more volatile anti-solvent. soton.ac.uk The anti-solvent vapor slowly diffuses into the solution of the compound, gradually reducing its solubility and inducing crystallization. This slow change in solvent composition allows for the formation of well-ordered crystals.

Sublimation: For compounds with sufficient vapor pressure, sublimation can be a powerful purification technique. rsc.org The compound is heated under vacuum, causing it to transition directly from a solid to a gas, leaving non-volatile impurities behind. The vapor is then condensed on a cold surface to form pure crystals. This method has been successfully applied to various pyridine derivatives. rsc.orgresearchgate.net

The selection of the most appropriate advanced crystallization method depends on the specific physicochemical properties of this compound, such as its solubility in various solvents, thermal stability, and polymorphism. A thorough investigation and optimization of these parameters are crucial for developing a robust and efficient crystallization process that delivers a high-quality product.

Illustrative Data Tables

The following tables provide hypothetical data to illustrate the impact of different crystallization parameters on the yield and purity of a compound like this compound, based on the general principles discussed.

Table 1: Effect of Cooling Rate on Yield and Purity

Cooling Rate (°C/min)Yield (%)Purity (%)Crystal Size
109598.5Small, irregular
59299.2Medium, some agglomeration
18899.8Large, well-defined
0.585>99.9Very large, uniform

Table 2: Influence of Solvent System on Crystallization Outcome

Solvent SystemCrystallization MethodYield (%)Purity (%)
EthanolCooling8299.1
Ethyl Acetate/HexaneAnti-solvent8999.5
TolueneEvaporation7599.7
Methanol/WaterDiffusion70>99.9 (single crystals)

Elucidation of Chemical Reactivity and Transformation Pathways of Ethyl 2 5 Chloropyridin 3 Yl Acetate

Reactivity at the Ester Functionality

The ethyl ester group in Ethyl 2-(5-chloropyridin-3-yl)acetate is a primary site for a variety of chemical transformations, including hydrolysis, transesterification, nucleophilic acyl substitution, and reduction.

Hydrolysis: The hydrolysis of this compound to its corresponding carboxylic acid, 2-(5-chloropyridin-3-yl)acetic acid, can be achieved under both acidic and basic conditions.

Under acidic catalysis, the reaction mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org Subsequent nucleophilic attack by water, followed by proton transfer and elimination of ethanol (B145695), yields the carboxylic acid. The reaction is reversible, and to drive it to completion, an excess of water is typically employed. libretexts.org

Basic hydrolysis, or saponification, is an irreversible process that proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is subsequently deprotonated by the basic conditions to yield the carboxylate salt. masterorganicchemistry.comuomustansiriyah.edu.iq Acidic workup is required to obtain the neutral carboxylic acid. The kinetics of ester hydrolysis are typically second-order. researchgate.net

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. wikipedia.org Acid-catalyzed transesterification involves protonation of the carbonyl group to increase its electrophilicity, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.com Base-catalyzed transesterification proceeds through the formation of a more nucleophilic alkoxide from the reacting alcohol. wikipedia.orgresearchgate.net The equilibrium of the reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the ethanol byproduct. wikipedia.org

Table 1: Illustrative Conditions for Hydrolysis and Transesterification

TransformationCatalyst/ReagentSolventGeneral Conditions
Acid-Catalyzed HydrolysisH₂SO₄ or HClWater/DioxaneReflux
Base-Catalyzed Hydrolysis (Saponification)NaOH or KOHWater/EthanolRoom Temperature to Reflux
Acid-Catalyzed TransesterificationH₂SO₄ or TsOHReactant Alcohol (e.g., Methanol)Reflux
Base-Catalyzed TransesterificationNaOR' or KOR'Reactant Alcohol (R'OH)Room Temperature to Reflux

The ester group of this compound can undergo nucleophilic acyl substitution with a range of nucleophiles, leading to the formation of various derivatives. This reaction generally proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com The nucleophile first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group and form the new carbonyl compound. uomustansiriyah.edu.iq

Common nucleophiles include:

Amines: Reaction with primary or secondary amines (ammonolysis) yields the corresponding amides. This reaction is often carried out at elevated temperatures.

Grignard Reagents: The reaction with Grignard reagents (e.g., RMgX) is more complex. The initial nucleophilic acyl substitution forms a ketone intermediate, which is more reactive than the starting ester towards the Grignard reagent. Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, leading to the formation of a tertiary alcohol after acidic workup. uomustansiriyah.edu.iq

Hydride Reagents: As discussed in the subsequent section, hydride reagents can also act as nucleophiles.

Table 2: Examples of Nucleophilic Acyl Substitution Products

NucleophileProduct Class
Ammonia (B1221849) (NH₃)Primary Amide
Primary Amine (RNH₂)Secondary Amide
Secondary Amine (R₂NH)Tertiary Amide
Grignard Reagent (RMgX)Tertiary Alcohol (after further reaction and workup)

The ester functionality can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce esters to primary alcohols. uomustansiriyah.edu.iq The mechanism involves the delivery of a hydride ion to the carbonyl carbon, followed by the elimination of ethoxide to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of the hydride reagent to the corresponding primary alcohol, 2-(5-chloropyridin-3-yl)ethanol.

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. masterorganicchemistry.com The bulky nature of DIBAL-H and the low reaction temperature help to prevent over-reduction to the alcohol.

Table 3: Reduction Products of the Ester Functionality

Reducing AgentTypical ConditionsPrimary Product
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0 °C to room temperaturePrimary Alcohol
Diisobutylaluminum Hydride (DIBAL-H)Anhydrous Toluene or CH₂Cl₂, -78 °CAldehyde

Transformations Involving the Pyridine (B92270) Heterocycle

The pyridine ring of this compound, being electron-deficient and substituted with a halogen, is amenable to nucleophilic aromatic substitution and directed metalation strategies.

A variety of nucleophiles can be employed in these reactions, including:

Alkoxides and Phenoxides: To form the corresponding ethers.

Amines: To introduce amino substituents.

Thiols: To generate thioethers.

The reactivity in SNAr reactions is enhanced by the presence of electron-withdrawing groups on the ring that can stabilize the negative charge of the Meisenheimer complex. libretexts.orglibretexts.org

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

NucleophileReagentsResulting C-5 Substituent
MethoxideNaOMe, MeOH-OCH₃
AmmoniaNH₃, heat, pressure-NH₂
ThiophenoxidePhSNa, DMF-SPh

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. nih.gov In this strategy, a directing metalating group (DMG) coordinates to an organolithium base, directing deprotonation to an adjacent ortho position. For 3-substituted pyridines, lithiation typically occurs at the C-4 position. uwindsor.ca The ester group, or a derivative thereof, can potentially act as a directing group. However, the presence of the acidic α-protons on the acetate (B1210297) side chain complicates this approach, as these are more likely to be deprotonated by strong bases like n-butyllithium.

To circumvent this, hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used at low temperatures. clockss.org These bases are less likely to add to the pyridine ring and can selectively deprotonate specific ring positions. clockss.org For a 3-substituted pyridine, deprotonation is generally favored at the C-4 position. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C-4 position.

Another strategy involves halogen-lithium exchange. Treatment with an alkyllithium reagent, such as n-BuLi, at low temperatures could potentially induce a halogen-lithium exchange at the C-5 position, although direct deprotonation of the ring might compete. The resulting 5-lithiated pyridine species can then react with electrophiles.

Table 5: Potential Electrophiles for Trapping Lithiated Intermediates

ElectrophileIntroduced Functional Group
Carbon Dioxide (CO₂)Carboxylic Acid (-COOH)
Aldehydes/Ketones (RCHO/R₂CO)Alcohol (-CH(OH)R / -C(OH)R₂)
Iodine (I₂)Iodide (-I)
Dimethylformamide (DMF)Aldehyde (-CHO)

Electrophilic Substitution Patterns and Regioselectivity

The pyridine ring in this compound exhibits a reduced reactivity towards electrophilic aromatic substitution (EAS) compared to benzene. This deactivation is a consequence of the electron-withdrawing nature of the nitrogen atom, which decreases the electron density of the aromatic ring. Consequently, more strenuous reaction conditions are typically required for electrophilic substitution to occur. quora.comquora.comquimicaorganica.org

The regioselectivity of EAS on the this compound ring is governed by the combined directing effects of the ring nitrogen, the chloro substituent at the C-5 position, and the ethyl acetate substituent at the C-3 position.

Pyridine Nitrogen : The nitrogen atom strongly deactivates the ring, particularly at the ortho (C-2, C-6) and para (C-4) positions, by inductive effect and through destabilization of the cationic intermediate (sigma complex). Electrophilic attack is therefore generally directed to the meta positions (C-3, C-5). quora.com

Ethyl Acetate Group (at C-3) : As an electron-withdrawing group, the ethyl acetate moiety is deactivating and acts as a meta-director. Relative to its position at C-3, it directs incoming electrophiles to positions C-5 and, hypothetically, C-1 (the nitrogen). Since C-5 is already substituted, this group primarily directs towards other meta-positions such as C-2 and C-6, further deactivating them.

Chloro Group (at C-5) : The chlorine atom is also a deactivating group due to its inductive electron withdrawal. However, through resonance, its lone pairs can donate electron density to the ring, making it an ortho-, para-director. It will direct incoming electrophiles to the C-4 and C-6 positions.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting Influence
Pyridine Nitrogen1Strongly deactivating, electron-withdrawingMeta-directing (to C-3, C-5)
Ethyl Acetate3Deactivating, electron-withdrawingMeta-directing (to C-5, C-2, C-6)
Chloro5Deactivating, electron-withdrawing (inductive); electron-donating (resonance)Ortho, Para-directing (to C-4, C-6)

Applications As a Strategic Synthetic Intermediate

Precursor for Advanced Heterocyclic Scaffolds

The inherent structure of Ethyl 2-(5-chloropyridin-3-yl)acetate makes it an ideal candidate for constructing more elaborate heterocyclic systems, including those containing fused rings or complex three-dimensional architectures.

The compound serves as a key intermediate in the synthesis of quinoline (B57606) derivatives. Its utility has been demonstrated in Suzuki coupling reactions, where the chloropyridine ring is strategically employed to form new carbon-carbon bonds. For instance, it can be coupled with quinoline-3-boronic acid derivatives to generate complex molecules that link pyridine (B92270) and quinoline cores. This approach is pivotal in building libraries of compounds for screening in drug discovery programs.

Reaction Reactants Catalyst/Reagents Product Type Reference
Suzuki CouplingThis compound, Quinoline-3-boronic acid derivativePalladium catalyst, Base2-(Quinolin-yl-pyridin-yl)acetic acid derivative

While direct examples of using this compound for naphthyridine synthesis are not extensively documented, its structure is analogous to precursors used in established synthetic routes. For example, the Gould-Jacobs reaction, which involves the thermal cyclization of an aminomethylenemalonate, is a common method for creating the naphthyridine core. Given that the acetate (B1210297) moiety can be elaborated into a structure mimicking a malonate derivative, and the pyridine nitrogen can act as a directing group, its potential application in such cyclization strategies is considerable.

The development of spirocyclic and bridged heterocyclic compounds is a significant area of synthetic chemistry, as these motifs introduce conformational rigidity and three-dimensionality, which can be advantageous for biological activity. The functional handles on this compound provide potential pathways to such structures. The active methylene (B1212753) group can be di-functionalized and subsequently cyclized to form spirocyclic systems. Although specific examples utilizing this exact intermediate are sparse, general organocatalytic methods for creating spiro-bridged and spiro-fused heterocycles often rely on intermediates with similar reactivity profiles.

Building Block in the Construction of Complex Organic Molecules

Beyond fused systems, the compound is a foundational element for assembling a variety of intricate organic structures through diverse reaction pathways.

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. The active methylene unit in this compound makes it a suitable candidate for MCRs that utilize β-ketoester-like synthons. For instance, in Levy-type reactions, which are copper-catalyzed three-component reactions used to build tetrahydrocarbazoles, intermediates like ethyl indole-2-acetate are employed. By analogy, the reactivity of the acetate group in this compound suggests its potential as a component in similar MCRs for the rapid generation of molecular diversity.

Natural products are a rich source of inspiration for drug discovery. The synthesis of analogs—structurally related but modified compounds—is a key strategy for optimizing activity and pharmacokinetic properties. The pyridine ring is a core structure in numerous alkaloids and other biologically active natural products. This compound, containing the 5-chloropyridine motif, represents a valuable starting block for the diversity-oriented synthesis of analogs of these natural products. While direct application in a completed natural product synthesis is not widely reported, its role as a fragment for building such analogs is an area of active interest.

Role in the Development of Agrochemical and Pharmaceutical Scaffolds

The incorporation of chlorine atoms into molecular scaffolds is a well-established strategy in medicinal and agrochemical chemistry to enhance biological activity, metabolic stability, and binding affinity. The chloropyridine moiety, in particular, is a recognized pharmacophore present in numerous bioactive compounds.

Positional isomers of the title compound, such as Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, are crucial intermediates in the synthesis of modern pharmaceuticals, including the anticoagulant drug Edoxaban. This highlights the importance of the chloropyridine scaffold in interacting with biological targets. Consequently, this compound is a highly valuable building block for generating libraries of novel compounds for screening as potential agrochemicals or pharmaceuticals. Its structure is well-suited for creating derivatives with potential fungicidal, insecticidal, or other therapeutic activities.

Design and Synthesis of Analogs with Varied Pyridine Substitution Patterns

The chlorine atom at the 5-position of the pyridine ring serves as a key handle for introducing structural diversity through cross-coupling reactions. This allows for the systematic modification of the pyridine core, which is a critical strategy in drug discovery for exploring structure-activity relationships (SAR). For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form new carbon-carbon bonds. nsf.govmdpi.com By reacting this compound with various aryl or heteroaryl boronic acids, a library of analogs with different substituents at the 5-position can be generated. mdpi.com

Similarly, the Buchwald-Hartwig amination can be used to introduce a wide range of amino groups by coupling the chloropyridine with primary or secondary amines. This method is instrumental in synthesizing compounds where a nitrogen-linked substituent is desired for probing interactions with biological targets. The versatility of these cross-coupling methods allows chemists to fine-tune the electronic and steric properties of the molecule, which can significantly impact its biological activity. nih.gov

The general applicability of these transformations is highlighted in the synthesis of various pyridine derivatives, where changing the catalyst, ligands, and reaction conditions can lead to a wide array of substituted products. researchgate.netorganic-chemistry.org

Table 1: Representative Cross-Coupling Reactions for Pyridine Diversification

Reaction Type Coupling Partners Catalyst/Ligand System (Example) Resulting Bond
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid Pd(PPh₃)₄ / Base C-C
Buchwald-Hartwig Primary/Secondary Amine Pd₂(dba)₃ / XPhos / Base C-N

This table presents generalized examples of cross-coupling reactions applicable to chloropyridines for creating substituted analogs.

Preparation of Core Structures for Ligand-Target Interaction Studies

The scaffold of this compound is a foundational element for building more complex molecules designed to study how ligands interact with biological targets like enzymes and receptors. The ester group can be hydrolyzed to the corresponding carboxylic acid, (5-chloropyridin-3-yl)acetic acid, which can then be coupled with various amines to form a diverse set of amides. This amide bond formation is a cornerstone of medicinal chemistry, allowing for the exploration of hydrogen bonding and other interactions within a target's binding site.

For example, the synthesis of novel inhibitors often involves creating a series of compounds where different chemical groups are systematically attached to a core structure. frontiersin.org The (5-chloropyridin-3-yl)acetic acid core derived from the title compound can be elaborated in this manner. After forming an amide library, the chlorine atom can be further functionalized using the cross-coupling reactions mentioned previously, leading to a matrix of compounds for comprehensive SAR studies. nih.gov

These studies are essential for understanding the specific molecular features required for a ligand to bind effectively to its target. By analyzing the biological activity of each analog, researchers can build a detailed map of the target's binding pocket, guiding the design of more potent and selective molecules. The development of aminoglycoside mimetics, for instance, has utilized a cis-3,5-diaminopiperidine scaffold, which can be synthesized from 3,5-dinitropyridine (B58125) precursors. nih.gov This highlights the importance of substituted pyridine cores in accessing novel pharmacophores for ligand-target interaction studies.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(5-chloropyridin-3-yl)acetic acid
3,5-dinitropyridine

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For Ethyl 2-(5-chloropyridin-3-yl)acetate, a complete NMR analysis would involve ¹H and ¹³C NMR, supplemented by two-dimensional (2D) techniques to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The ethyl group would present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with their integration values corresponding to three and two protons, respectively. The chemical shifts of these signals would be influenced by the neighboring ester functionality. The methylene protons of the acetate (B1210297) group would appear as a singlet, and its chemical shift would be indicative of its position adjacent to both the ester and the pyridine (B92270) ring. The three aromatic protons on the 5-chloropyridin-3-yl ring would each produce separate signals, with their chemical shifts and coupling patterns (doublets or doublet of doublets) determined by their positions relative to the nitrogen atom, the chlorine atom, and the acetate substituent.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group would be expected to have the largest chemical shift, typically in the range of 160-180 ppm. The carbon atoms of the pyridine ring would appear in the aromatic region of the spectrum, with their specific shifts influenced by the electronegativity of the nitrogen and chlorine atoms. The methylene and methyl carbons of the ethyl group and the methylene carbon of the acetate group would have characteristic chemical shifts in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H (Ethyl -CH₃)1.2 - 1.4Triplet7.0 - 7.5
H (Ethyl -CH₂)4.1 - 4.3Quartet7.0 - 7.5
H (Acetate -CH₂)3.7 - 3.9SingletN/A
H (Pyridinyl H-2)8.4 - 8.6Doublet2.0 - 2.5
H (Pyridinyl H-4)7.7 - 7.9Doublet of Doublets2.0 - 2.5, 0.5 - 1.0
H (Pyridinyl H-6)8.5 - 8.7Doublet0.5 - 1.0

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C (Ethyl -CH₃)13 - 15
C (Ethyl -CH₂)60 - 62
C (Acetate -CH₂)40 - 42
C (Pyridinyl C-5)130 - 132
C (Pyridinyl C-3)135 - 137
C (Pyridinyl C-4)138 - 140
C (Pyridinyl C-2)148 - 150
C (Pyridinyl C-6)150 - 152
C (C=O)170 - 172

To confirm the assignments made from 1D NMR spectra and to elucidate the complete bonding network, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, a cross-peak between the triplet of the ethyl methyl group and the quartet of the ethyl methylene group would confirm their connectivity. Similarly, correlations between the aromatic protons on the pyridine ring would help to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly coupled. This can be useful for confirming stereochemistry and the through-space proximity of different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The presence of the chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak, with a relative intensity ratio of approximately 3:1.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Calculated Exact Mass
[M]+ (C₉H₁₀³⁵ClNO₂)199.0399
[M+2]+ (C₉H₁₀³⁷ClNO₂)201.0370

Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. The analysis of the resulting fragment ions provides valuable information for structural confirmation. Expected fragmentation pathways would include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in an acylium ion.

Cleavage of the C-C bond between the methylene group and the pyridine ring.

Fragmentation of the pyridine ring itself, leading to characteristic ions.

The McLafferty rearrangement, if sterically feasible, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of ethene.

The observation of these specific fragment ions would provide strong evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aliphatic and aromatic protons, C-O stretching of the ester, and various vibrations associated with the substituted pyridine ring. The C-Cl stretching vibration would also be present in the fingerprint region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-C backbone stretches would likely give rise to strong signals in the Raman spectrum.

Table 4: Predicted IR and Raman Vibrational Frequencies

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C-H Stretch (Aromatic)3000 - 31003000 - 3100
C-H Stretch (Aliphatic)2850 - 30002850 - 3000
C=O Stretch (Ester)1735 - 17501735 - 1750
C=C, C=N Stretch (Pyridine Ring)1400 - 16001400 - 1600
C-O Stretch (Ester)1150 - 12501150 - 1250
C-Cl Stretch600 - 800600 - 800

X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed scientific literature. Consequently, detailed experimental data regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates in the solid state are not available.

The absence of a published crystal structure means that the absolute stereochemistry and the specific conformational arrangement of the molecule in a crystalline lattice have not been experimentally determined. While computational modeling could predict potential conformations, X-ray crystallography remains the definitive method for elucidating the three-dimensional arrangement of atoms in a solid-state structure.

Further research, specifically the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis, would be required to provide the empirical data for a comprehensive discussion on its solid-state conformation and to unequivocally establish its crystallographic parameters.

Computational Chemistry and Theoretical Studies

Electronic Structure and Reactivity Profiling

The arrangement of electrons within a molecule dictates its stability, reactivity, and interactions with other chemical species. Computational methods allow for a detailed profiling of the electronic landscape of Ethyl 2-(5-chloropyridin-3-yl)acetate.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO is the region most likely to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-withdrawing nature of the chlorine atom and the pyridine (B92270) ring nitrogen is expected to influence the energies of these orbitals significantly.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic character (ω = χ² / 2η).

Table 1: Calculated Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative Data).
ParameterValue (eV)
EHOMO-6.85
ELUMO-1.23
HOMO-LUMO Gap (ΔE)5.62
Ionization Potential (I)6.85
Electron Affinity (A)1.23
Electronegativity (χ)4.04
Chemical Hardness (η)2.81
Chemical Softness (S)0.178
Electrophilicity Index (ω)2.90

The distribution of electron density within this compound is non-uniform due to the presence of electronegative atoms like nitrogen, oxygen, and chlorine. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. deeporigin.com MEP maps are color-coded representations of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. Positive potential would likely be observed around the hydrogen atoms.

Local reactivity indices, such as Fukui functions, provide a more quantitative prediction of the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These indices are derived from the change in electron density at a specific atomic site upon the addition or removal of an electron.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which are essential for their characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. d-nb.info These calculations provide predicted chemical shifts that can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions has significantly improved, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C. mdpi.com

For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the pyridine ring would exhibit distinct chemical shifts due to the deshielding effect of the electronegative nitrogen atom and the chlorine substituent. Similarly, the carbon atoms in the ring and the side chain would have characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative Data).
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine-H28.55150.2
Pyridine-H47.90138.5
Pyridine-H68.65148.9
CH₂ (acetate)3.8041.5
CH₂ (ethyl)4.2061.8
CH₃ (ethyl)1.2514.1
Pyridine-C2-150.2
Pyridine-C3-134.0
Pyridine-C4-138.5
Pyridine-C5-130.5
Pyridine-C6-148.9
C=O-170.5

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provide further means of characterizing this compound.

IR spectra are determined by the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. rsc.org For this compound, characteristic vibrational frequencies would be expected for the C=O stretching of the ester group, C-Cl stretching, C-N stretching in the pyridine ring, and various C-H stretching and bending modes.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) can be used to calculate the excitation energies and oscillator strengths of these transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. mdpi.com The electronic transitions in this compound would likely involve π → π* and n → π* transitions associated with the pyridine ring and the carbonyl group.

Table 3: Predicted Vibrational Frequencies and Electronic Transitions for this compound (Illustrative Data).
Spectroscopic DataValueAssignment
IR Frequencies (cm⁻¹)~1740C=O stretch (ester)
~1580C=N stretch (pyridine)
~1100C-O stretch (ester)
~750C-Cl stretch
UV-Vis λmax (nm)~265π → π* transition
~310n → π* transition

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to map out the potential energy surface of the reaction. This involves identifying the structures of reactants, transition states, intermediates, and products.

By calculating the energies of these species, the activation energy and reaction energy can be determined, providing insights into the feasibility and kinetics of the reaction. For example, in the synthesis of this compound, computational studies could elucidate the mechanism of the esterification or the introduction of the chloropyridine moiety, helping to optimize reaction conditions. chemtube3d.com

Transition State Characterization and Activation Energy Barriers

The study of reaction mechanisms, including the characterization of transition states and the calculation of activation energy barriers, is a cornerstone of computational chemistry. These investigations are crucial for understanding the kinetics and feasibility of chemical reactions. For reactions involving the synthesis or transformation of this compound, density functional theory (DFT) would be a primary computational tool.

For a hypothetical reaction, such as the esterification to form this compound, computational models could predict the activation energy. The neutral hydrolysis of ethyl acetate (B1210297), a related process, has been studied to understand its activation energy, which is the minimum energy required for the reaction to occur. longdom.org Factors influencing this barrier include the nature of the reactants and the reaction temperature. longdom.org

Table 1: Representative Activation Energies for Related Reactions (Illustrative)

Reaction TypeReactant(s)CatalystActivation Energy (Ea) (kJ/mol)Computational MethodReference
EsterificationAcetic Acid + Ethanol (B145695)Sulfuric Acid34.576N/A (Experimental) uctm.edu
HydrolysisEthyl Acetate + WaterNone (Neutral)VariesDFT longdom.org
C-H ActivationPyridine DerivativePalladiumVariesDFT nih.gov

This table is illustrative and provides data for analogous reactions to demonstrate the type of information that would be sought for this compound.

Solvent Effects and Catalytic Cycle Modeling

Solvent plays a critical role in the outcome of many chemical reactions. Computational models can simulate the effect of different solvents on reaction pathways and energetics. For this compound, understanding solvent effects would be vital for optimizing its synthesis and subsequent reactions.

Computational studies on other pyridine derivatives have explored the influence of solvent polarity and hydrogen-bonding capabilities on reaction equilibria and kinetics. acs.orgresearchgate.net For example, the tautomeric equilibrium of hydroxypyridines is significantly influenced by the surrounding solvent medium, a phenomenon that can be modeled using computational methods. acs.org The adduct formation of pyridine with other molecules also shows a strong dependence on the dielectric constant of the solvent, which can be explained by theories such as Onsager's reaction field theory. rsc.org

Modeling of catalytic cycles provides a comprehensive view of a catalyzed reaction, from reactant binding to product release. DFT calculations are instrumental in mapping out the entire energy profile of a catalytic cycle. For the synthesis of functionalized pyridines, silylium (B1239981) catalysis has been investigated using DFT to understand the mechanism and selectivity. researchgate.net Similarly, DFT has been used to study the redox-active behavior of ligands in ruthenium photoredox catalysts involving pyridine. mdpi.com A complete catalytic cycle for the synthesis of this compound would involve the computational analysis of each elementary step, including intermediate and transition state energies.

Table 2: Solvatochromic Data for an Analogous Donor-Acceptor Pyridine Derivative

SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)
Dioxane3604505555
Chloroform3624626002
Ethyl Acetate3604656296
Acetonitrile (B52724)3584736828
Methanol3604957638

Data adapted from a study on a donor-acceptor substituted pyridine derivative to illustrate solvent effects on photophysical properties. researchgate.net

Intermolecular Interactions and Crystal Packing Studies (if applicable)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. These interactions are fundamental to the physical properties of a solid material. While a crystal structure for this compound is not publicly available, we can infer potential interactions based on its molecular structure and studies of related compounds.

Hydrogen Bonding and π-π Stacking Analysis

The molecular structure of this compound contains potential hydrogen bond acceptors (the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group) and weak hydrogen bond donors (the C-H bonds). In the solid state, it is plausible that C-H···O and C-H···N hydrogen bonds could play a role in the crystal packing. Studies on other pyridine carboxamides and esters have revealed the presence of such unconventional hydrogen bonds. rsc.orgresearchgate.net

Table 3: Intermolecular Interactions in an Analogous Substituted Pyridine Derivative

Interaction TypeContribution to Hirshfeld Surface (%)
H···H47.0
C···H / H···CVaries
O···H / H···OVaries

This table provides an example of the type of data generated from a Hirshfeld surface analysis of a related compound. nih.gov

Polymorphism Prediction and Stability

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have distinct physical properties. Computational crystal structure prediction (CSP) is a powerful method to explore the potential polymorphic landscape of a molecule. CSP methods generate a multitude of plausible crystal structures and rank them based on their calculated lattice energies.

For a molecule like this compound, CSP studies could predict the most likely crystal packing arrangements and their relative stabilities. While no specific polymorphism studies have been reported for this compound, research on other pharmaceuticals and organic molecules demonstrates the utility of combining computational predictions with experimental screening to identify and characterize polymorphs. chemrxiv.orgnih.gov Such studies are crucial in pharmaceutical development to ensure the selection of the most stable and effective solid form.

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Green and Sustainable Synthetic Approaches

The future synthesis of Ethyl 2-(5-chloropyridin-3-yl)acetate will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. nih.gov Current synthetic methodologies for pyridine (B92270) derivatives often rely on traditional techniques that may involve hazardous solvents and high energy consumption. bhu.ac.in Future research is expected to focus on developing more sustainable alternatives.

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, increase yields, and reduce the use of hazardous solvents in the synthesis of other pyridine derivatives. acs.orgnih.gov Its application to the synthesis of this compound could offer a more energy-efficient pathway.

Ultrasonic Production: Sonication is another energy-efficient method that can promote chemical reactions, potentially leading to milder reaction conditions and improved yields for pyridine-based compounds. nih.govresearchgate.net

Green Catalysts and Solvents: Research into reusable, non-toxic catalysts, such as activated fly ash or certain metal nanoparticles, could replace more hazardous traditional catalysts. bhu.ac.in Similarly, the replacement of conventional organic solvents with environmentally benign alternatives like water, ethanol (B145695), or ionic liquids is a critical goal. researchgate.net

Multicomponent Reactions: One-pot, multicomponent reactions offer a streamlined approach to synthesizing complex molecules like pyridine derivatives, reducing waste by minimizing intermediate purification steps and improving atom economy. nih.govacs.org

Table 1: Potential Green Synthetic Approaches for this compound
ApproachPotential AdvantagesResearch Focus
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction time, higher yields, lower energy consumption. nih.govOptimization of microwave parameters for key synthetic steps.
SonochemistryEnhanced reaction rates, use of milder conditions. researchgate.netInvestigating the effect of ultrasound frequency and power on reaction efficiency.
BiocatalysisHigh selectivity, mild reaction conditions, biodegradable catalysts (enzymes).Screening for enzymes capable of catalyzing the formation of the pyridine ring or side-chain attachment.
Flow ChemistryImproved safety, scalability, and process control; efficient heat and mass transfer.Developing continuous flow processes for the synthesis and purification of the target compound.

Exploration of Novel Reaction Pathways and Catalytic Systems

Advancing the synthesis of this compound necessitates the exploration of novel reaction pathways and more efficient catalytic systems. The functionalization of the pyridine ring, particularly at specific positions, remains a challenge in organic synthesis. nih.gov

Future research could explore:

C-H Functionalization: Direct C-H activation and functionalization represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. Developing catalytic systems that can selectively introduce the acetate (B1210297) moiety onto a 3-chloro-5-substituted pyridine precursor would be a significant advancement.

Palladium-Catalyzed Cross-Coupling: While palladium catalysis is established for C-N bond formation in aminopyridine synthesis, its application can be expanded. acs.org Novel ligand development could enable more efficient and selective cross-coupling reactions to construct the carbon skeleton of this compound under milder conditions. mdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for forging C-C bonds under mild conditions. This approach could be investigated for coupling reactions involving the pyridine core, potentially offering new synthetic routes with unique selectivity.

Broadening Synthetic Scope in Complex Molecule Assembly

This compound is not just an end product but a versatile building block for the assembly of more complex molecules. The presence of three distinct functional handles—the pyridine nitrogen, the chloro substituent, and the ethyl acetate group—allows for a wide range of subsequent chemical modifications.

Future synthetic applications could include:

Derivatization of the Ethyl Acetate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, ketones, or other functional groups, providing access to a large library of analogues for structure-activity relationship (SAR) studies. acs.org

Substitution of the Chloro Group: The chlorine atom can be replaced via nucleophilic aromatic substitution or various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl, alkyl, or amino groups at the 5-position. This allows for fine-tuning of the molecule's electronic and steric properties.

Modification of the Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized to an N-oxide, altering the electronic properties of the ring and enabling further functionalization.

The strategic use of this compound as a scaffold can expedite the development of novel pharmaceuticals and agrochemicals by providing a reliable starting point for creating molecular diversity. nih.govnih.gov

Integration of Advanced Analytical and Characterization Techniques

A thorough understanding of the properties and behavior of this compound and its derivatives relies on the application of advanced analytical techniques. While standard methods like NMR, IR, and mass spectrometry are routine for structural confirmation, future research will benefit from more sophisticated characterization. nih.govstmjournals.com

Potential areas for integration include:

Single-Crystal X-ray Diffraction: For unambiguous determination of the three-dimensional molecular structure, which is crucial for understanding intermolecular interactions in the solid state and for computational modeling studies. nih.gov

High-Resolution Mass Spectrometry (HRMS): Essential for precise mass determination, aiding in formula confirmation and the identification of trace impurities or metabolites in complex matrices.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to fully assign the proton and carbon signals, especially for more complex derivatives.

Chromatographic Methods: The use of UPLC-qTOF-MS/MS and other hyphenated techniques will be vital for metabolic profiling and identifying how the compound is processed in biological or environmental systems. mdpi.com

Table 2: Advanced Analytical Techniques and Their Applications
TechniqueApplicationInformation Gained
Single-Crystal X-ray DiffractionStructural ElucidationPrecise bond lengths, bond angles, and crystal packing. nih.gov
UPLC-qTOF-MS/MSMetabolite Identification, Purity AnalysisIdentification of metabolites in biological samples, detection of trace impurities. mdpi.com
Differential Scanning Calorimetry (DSC)Thermal AnalysisMelting point, purity, polymorphism, and thermal stability.
2D NMR (COSY, HSQC, HMBC)Complex Structure ConfirmationUnambiguous assignment of proton and carbon signals in complex derivatives.

Synergistic Application of Experimental and Computational Methodologies in Drug Discovery and Agrochemical Development

The pyridine nucleus is a cornerstone in medicinal chemistry and agrochemical research, found in numerous approved drugs and pesticides. nih.govresearchgate.netnih.gov The future development of derivatives from this compound will be significantly enhanced by a synergistic approach combining experimental synthesis with computational modeling. rsc.org

Computational Screening: In silico methods can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives, helping to prioritize which compounds to synthesize. jneonatalsurg.com This reduces the time and cost associated with drug and pesticide discovery.

Molecular Docking: These studies can predict how derivatives of the title compound might bind to specific biological targets, such as enzymes or receptors. This provides insights into the potential mechanism of action and guides the design of more potent molecules.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to understand the electronic properties, reactivity, and molecular electrostatic potential of the compound and its analogues, which can be correlated with their biological activity. tandfonline.com

This integrated approach allows for a more rational design of new chemical entities, moving away from traditional trial-and-error screening. nih.gov The pyridine carboxylic acid scaffold, related to the hydrolyzation product of the title compound, is known to be effective in herbicides, suggesting a promising direction for agrochemical research. vt.edudatapdf.com

Potential for Materials Science Applications based on Molecular Architecture

Beyond its life science applications, the molecular architecture of this compound and its derivatives holds potential for applications in materials science. Pyridine-containing molecules are known to be useful in polymers, ligands for catalysis, and functional materials. dartmouth.edunih.gov

Future research could investigate:

Coordination Polymers and MOFs: The pyridine nitrogen atom is an excellent ligand for coordinating with metal ions. Derivatives of this compound could be used as organic linkers to construct metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, separation, or catalysis.

Liquid Crystals: The rigid, aromatic nature of the pyridine ring is a common feature in liquid crystalline molecules. nih.gov By attaching appropriate long-chain substituents, it may be possible to design novel liquid crystals based on this scaffold.

Functional Polymers: The compound could be modified to include a polymerizable group, allowing its incorporation into polymers. The resulting materials could have unique optical, electronic, or thermal properties due to the presence of the polar and aromatic pyridine moiety.

Supramolecular Assemblies: The capacity for hydrogen bonding and π-π stacking makes pyridine derivatives suitable for building complex supramolecular structures. researchgate.net These organized assemblies are of interest for developing sensors and other advanced functional materials.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(5-chloropyridin-3-yl)acetate?

  • Methodological Answer : Synthesis typically begins with 5-chloropyridine-3-carboxylic acid. The carboxylic acid undergoes esterification with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄) to form the ethyl ester. Subsequent steps may include reduction (e.g., LiAlH₄) and oxidation (e.g., pyridinium chlorochromate) to introduce functional groups. For analogous compounds, nucleophilic substitution with ethyl acetate and a base (e.g., NaOEt) is used to finalize the structure .
  • Key Considerations : Optimize reaction conditions (temperature, pH) to maximize yield and purity. Monitor intermediates via TLC or HPLC.

Q. How is the purity of this compound validated in synthetic workflows?

  • Methodological Answer : Use analytical techniques such as:
  • GC-MS or HPLC for quantitative analysis (retention time comparison with standards).
  • ¹H/¹³C NMR to confirm structural integrity and detect impurities.
  • Melting Point Determination for crystalline derivatives.
    For example, GC-MS analysis of ethyl acetate extracts is a standard protocol for related pyridine esters .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for reactions.
  • Spill Management : Absorb with inert materials (e.g., sand, vermiculite) and dispose via approved waste protocols .
  • Toxic Fumes : Avoid inhalation; combustion may release toxic chlorinated byproducts .

Advanced Research Questions

Q. How does the chlorine substituent position (3- vs. 5-) influence electronic properties and reactivity?

  • Methodological Answer : The 5-chloro position on the pyridine ring increases electron-withdrawing effects, enhancing electrophilic reactivity at the α-carbon of the acetate group. Comparative studies with 3-chloro derivatives (e.g., Ethyl 2-(6-chloropyridin-3-yl)acetate) show reduced steric hindrance at the 5-position, facilitating nucleophilic substitution reactions. Computational modeling (DFT) can quantify electronic effects .
  • Data Contradictions : Discrepancies in reported reaction rates may arise from solvent polarity or competing resonance stabilization; control experiments with deuterated solvents are recommended.

Q. What crystallographic strategies are optimal for resolving its molecular structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX suite (SHELXL for refinement, SHELXS for solution) for high-resolution data. Parameters include:
  • Radiation: Mo-Kα (λ = 0.71075 Å).
  • Temperature: 293 K to minimize thermal motion.
  • Data-to-Parameter Ratio > 14:1 for reliability .
  • Hydrogen Bonding Analysis : Identify N–H⋯O interactions to explain packing motifs, as seen in thiazole-acetate derivatives .

Q. How can in vitro assays evaluate its potential neuropharmacological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against GABAₐ or NMDA receptors using radioligands (e.g., [³H]-muscimol).
  • Cytotoxicity Profiling : Use SH-SY5Y neuronal cells with MTT assays to assess IC₅₀ values.
  • Comparative Studies : Benchmark against structurally related compounds (e.g., Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride, which shows neuroprotective potential) .

Q. What computational tools predict its metabolic stability and ADME profiles?

  • Methodological Answer :
  • SwissADME : Predict log P (lipophilicity), GI absorption, and BBB permeability.
  • CYP450 Inhibition Assays : Use liver microsomes to assess interactions with CYP3A4/2D6.
  • Molecular Dynamics (MD) Simulations : Model binding to serum albumin for pharmacokinetic insights .

Data Contradiction Resolution

Q. How to address discrepancies in reported biological activities of pyridine-acetate derivatives?

  • Methodological Answer :
  • Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions.
  • Structural Controls : Compare regioisomers (e.g., 3-chloro vs. 5-chloro) to isolate substituent effects.
  • Meta-Analysis : Aggregate data from PubChem and DSSTox to identify outliers .

Comparative Analysis

CompoundKey Structural FeatureBiological Activity InsightReference
This compound5-Cl, ester groupEnhanced electrophilic reactivity
Ethyl 2-(6-chloropyridin-2-yl)acetate6-Cl, ester groupAgrochemical intermediate
Ethyl 2-cyano-2-pyridin-3-yl-acetateCyano groupKnoevenagel condensation substrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.